molecular formula C8H10N2O2 B13837530 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Cat. No.: B13837530
M. Wt: 166.18 g/mol
InChI Key: QMZCHBRUKFSNDI-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 5-methyl-1,2-oxazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the oxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazole-2-amine derivatives .

Scientific Research Applications

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
  • 2-methyl-5-phenyloxazole
  • 2-(2,6-dichloro-phenylamino)-phenyl methyl oxazole derivatives

Uniqueness

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

InChI

InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)12-10-7/h4H,1H2,2-3H3,(H,9,10,11)

InChI Key

QMZCHBRUKFSNDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=C)C

Origin of Product

United States

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